molecular formula C10H5Cl2N3 B168875 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 102996-32-7

5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B168875
CAS No.: 102996-32-7
M. Wt: 238.07 g/mol
InChI Key: QLPSTWYHZMFJOJ-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with chlorine atoms and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include substituted pyrazoles, amines, carboxylic acids, and various heterocyclic compounds .

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit certain enzymes and disrupt cellular processes makes it a candidate for drug development .

Industry

In industry, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and effectiveness in controlling pests make it valuable in agricultural applications .

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution and nitrile group make it particularly reactive and versatile for various applications .

Properties

IUPAC Name

5-chloro-1-(4-chlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3/c11-8-1-3-9(4-2-8)15-10(12)7(5-13)6-14-15/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPSTWYHZMFJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543223
Record name 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102996-32-7
Record name 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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